9-Demethylretinal

Description

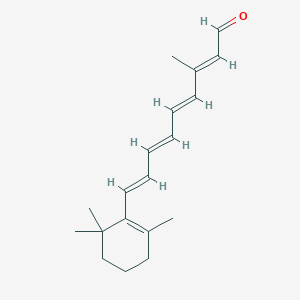

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H26O |

|---|---|

Molecular Weight |

270.4 g/mol |

IUPAC Name |

(2E,4E,6E,8E)-3-methyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal |

InChI |

InChI=1S/C19H26O/c1-16(13-15-20)10-7-5-6-8-12-18-17(2)11-9-14-19(18,3)4/h5-8,10,12-13,15H,9,11,14H2,1-4H3/b6-5+,10-7+,12-8+,16-13+ |

InChI Key |

OVWSBIBCDRNPPV-NLJFJRBKSA-N |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C=C/C=C/C(=C/C=O)/C |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC=CC=CC(=CC=O)C |

Synonyms |

11-cis-9-desmethylretinal 9-desmethylretinal |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 9 Demethylretinal

Chemical Synthesis Routes for 9-Demethylretinal

The construction of the polyene chain of this compound has been achieved through several established synthetic organic reactions. These methods often start from readily available precursors and build the carbon skeleton step-by-step.

Modified Wittig and Horner-Emmons Reactions

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are powerful tools for forming carbon-carbon double bonds, making them highly suitable for synthesizing polyenes like this compound. edubirdie.comwikipedia.orgwikipedia.org

The Wittig reaction utilizes a phosphorus ylide to convert an aldehyde or ketone into an alkene. wikipedia.orgudel.edu In the context of this compound synthesis, this typically involves the reaction of a phosphonium (B103445) salt with a strong base to generate the ylide, which then reacts with an appropriate carbonyl compound to extend the polyene chain. edubirdie.comudel.edu

The Horner-Wadsworth-Emmons (HWE) reaction is a variation of the Wittig reaction that employs a phosphonate-stabilized carbanion. wikipedia.orgorganic-chemistry.org This modification offers several advantages, including often providing higher E-selectivity for the newly formed double bond and the easier removal of the phosphate (B84403) byproduct. wikipedia.org For the synthesis of this compound, a common strategy involves the condensation of a phosphonate (B1237965), such as a derivative of a crotonic acid ester, with a β-ionylidene acetaldehyde (B116499) derivative. researchgate.net The HWE reaction is also instrumental in creating various isomers, including the all-E, 9Z, and 11Z forms of this compound. acs.org

A general representation of an HWE reaction is the reaction of a phosphonate carbanion with an aldehyde or ketone. wikipedia.orgslideshare.net This reaction proceeds through a nucleophilic attack of the carbanion on the carbonyl carbon, followed by the elimination of a phosphate ester to yield the alkene. slideshare.net

Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

| Reagent | Phosphonium ylide | Phosphonate-stabilized carbanion |

| Byproduct | Triphenylphosphine oxide | Water-soluble phosphate ester |

| Stereoselectivity | Can produce both E and Z isomers | Often favors the E-isomer |

| Reactivity of Ylide | Less nucleophilic | More nucleophilic and less basic |

Synthesis from Precursor Molecules (e.g., β-ionone derivatives)

β-ionone and its derivatives are common starting materials for the synthesis of retinoids, including this compound. researchgate.netmdpi.com The synthesis often begins with the condensation of β-ionone with ethyl formate (B1220265) in the presence of a base. researchgate.netmdpi.com The resulting intermediate can then be further elaborated. For instance, a six-step synthesis of 9-CD3-9-cis-retinal from β-ionone has been reported, which involves an initial deuteration of the methyl ketone of β-ionone followed by two successive Horner-Wadsworth-Emmons (HWE) coupling reactions. researchgate.net

Another approach involves the use of β-ionylidene acetaldehyde, which can be condensed with phosphonates of appropriate crotonic acid esters to yield the demethylated vitamin A acid methyl esters. researchgate.net These esters can then be converted to this compound. The removal of the C9 methyl group from 11-cis-retinal (B22103) results in 11-cis-9-demethylretinal, a key analog for studying visual pigments. nih.govpnas.org

Preparation of Isotopic Variants for Mechanistic Investigations

Isotopically labeled versions of this compound are invaluable for probing the mechanisms of retinoid-binding proteins and for spectroscopic analysis.

Deuteration Strategies for Spectroscopic and Mechanistic Studies

Deuterium-labeled this compound analogs have been synthesized to aid in mechanistic and spectroscopic studies. researchgate.net For example, (9,10-2H2)this compound has been prepared using a Horner-Emmons reaction with deuterated diethyl (cyanomethyl)phosphonate. researchgate.net This allows for the specific introduction of deuterium (B1214612) at defined positions in the polyene chain. The synthesis of various deuterated isomers, including all-E, 9Z, 11Z, and 13Z forms of (13–2H) 13-demethylretinal, (11,12,13-2H,) 13-demethylretinal, (9-2H)this compound, and (9,10-2H2)this compound, has been achieved with high deuterium incorporation. researchgate.net These labeled compounds are crucial for techniques like NMR spectroscopy to elucidate the effects of methyl groups on the electronic structure of the polyene chain. researchgate.net

Chemical Modifications and Analog Preparation

The synthesis of various analogs of this compound by modifying its structure has provided significant insights into the specific interactions between the retinoid and the protein binding pocket. For instance, analogs with different substituents at the C9 position, such as ethyl or propyl groups, have been synthesized to probe the steric requirements of the binding site. nih.gov The synthesis of these analogs often follows similar strategies to that of this compound itself, utilizing precursor molecules and standard olefination reactions.

The creation of analogs like 9-demethyl-11-methylretinal has been instrumental in understanding the role of specific methyl groups in the photoisomerization process of retinochrome. oup.com The study of such analogs has revealed that while the 9-methyl group is not an absolute requirement for regioselective photoisomerization, a methyl group at either the 9- or 11-position is necessary for high selectivity. oup.com

Molecular Interactions and Structural Biology of 9 Demethylretinal Opsin Complexes

Dynamics of 9-Demethylretinal Binding to Opsin Aporeceptors

The binding of a chromophore to its opsin aporeceptor (the protein component without the chromophore) is a dynamic process that culminates in the formation of a stable visual pigment. The study of this compound has been instrumental in dissecting this process.

The covalent bond that anchors the retinal chromophore to the opsin protein is a protonated Schiff base, formed between the aldehyde group of retinal and a specific lysine (B10760008) residue in the opsin's retinal-binding pocket. researchgate.net The formation of this linkage is a crucial step in creating a functional visual pigment. rupress.orgresearchgate.net

The stability of Schiff bases can be influenced by factors such as moisture and heat, with those derived from aromatic aldehydes generally exhibiting greater stability due to conjugation. researchgate.netrsisinternational.orgunsri.ac.id The formation process itself is often catalyzed by acid or base and involves a two-step addition and elimination reaction. rsisinternational.orggsconlinepress.com

In the context of this compound, while it can form a Schiff-base linkage with opsin, the characteristics of the resulting pigment are altered compared to the native one. rupress.orgnih.govacs.org For instance, the pigment formed with 11-cis-13-demethylretinal, another analog, demonstrates a significantly slower formation of the Schiff-base linkage compared to native 11-cis-retinal (B22103). rupress.org This suggests that the methyl groups on the retinal molecule play a role in the kinetics of this crucial bond formation.

The binding of this compound influences the conformation of the chromophore-binding pocket within the opsin. The absence of the C9 methyl group leads to a less constrained environment for the chromophore. This results in a pigment, 9-dm-Rho, that exhibits a blue-shifted maximum absorption wavelength (λmax), increased reactivity with hydroxylamine (B1172632), and a reduced capacity to activate the G protein transducin. nih.govacs.orgacs.org

These findings support the hypothesis that the C9 methyl group acts as a vital structural anchor, ensuring the proper docking of the chromophore within its binding site. nih.govacs.orgacs.org Without this anchor, the 11-cis-9-demethylretinal molecule may not adopt the "correct" orientation, leading to changes in the pigment's spectral properties and functional activity. acs.org Quantum-mechanical calculations have shown that this compound exhibits the least nonplanar distortion among several retinal analogs when bound to opsin, further highlighting the role of the C9 methyl group in inducing a specific strained conformation in the native chromophore. nih.gov

Role of the C9 Methyl Group in Opsin Conformation and Activation

The C9 methyl group is not merely a passive structural component; it actively participates in shaping the conformation of opsin and plays a pivotal role in its activation.

A key interaction occurs between the C9 methyl group of retinal and the Glycine-121 (Gly121) residue located on transmembrane helix 3 (TM3) of opsin. pnas.orgpnas.org This steric interaction is a critical structural constraint within the retinal-binding pocket. pnas.orgpnas.org Studies involving site-directed mutagenesis of Gly121 and the use of retinal analogs with bulkier groups at the C9 position have demonstrated a direct relationship between the size of these groups and the activation of rhodopsin in the dark (i.e., without light-induced isomerization). pnas.orgpnas.org

Increasing the steric bulk at either position 121 of opsin or the C9 position of retinal hinders the incorporation of the ligand and can lead to constitutive receptor activity. pnas.orgpnas.org Conversely, the removal of the C9 methyl group, as in this compound, results in a pigment with a reduced ability to activate transducin. pnas.org This underscores the importance of the specific van der Waals interactions between the C9 methyl group and the surrounding opsin residues for proper receptor function. acs.org

The deletion of the C9 methyl group allosterically regulates opsin's conformational state and its ability to activate downstream signaling pathways. The absence of this group in this compound appears to favor the inactive state of rhodopsin. nsf.gov This is because the C9 methyl group is thought to be necessary to maintain the position and orientation of the β-ionone ring of retinal between helices 5 and 6, a conformation required for the activating rotation of helix 6. nsf.gov

Furthermore, the C9 methyl group is implicated in an allosteric coupling mechanism that facilitates proton uptake by Glutamate-134 (Glu-134), a key step in the transition to the active Meta II state of rhodopsin. pnas.org The lack of this methyl group in this compound disrupts this coupling, leading to less efficient receptor activation. researchgate.netuniversiteitleiden.nl Studies have shown that while the full agonist all-trans-retinal (B13868) leads to almost complete formation of the active MII state, the all-trans form of this compound is a much less efficient, partial agonist. researchgate.net

Comparative Analysis of this compound Interactions with Opsin versus Native Retinal and Other Analogues

Comparing the interactions of this compound with those of native retinal and other analogs provides a clearer picture of the structure-function relationships in rhodopsin.

The pigment formed from this compound (9-dm-Rho) displays distinct properties compared to native rhodopsin. It has a blue-shifted λmax, increased hydroxylamine reactivity, and a decreased ability to activate transducin. nih.govacs.orgacs.org This contrasts with retinal analogs that have bulkier groups at the C9 position, which can lead to increased dark activity. pnas.orgpnas.org

In rods, the 9-demethyl visual pigment produces a significantly smaller and slower quantal response compared to the native pigment, indicating that the C9 methyl group is critical for both the activation of transducin and the subsequent inactivation of the pigment. researchgate.netnih.gov Interestingly, in cones, the initial response of the 9-demethyl pigment is identical to the native pigment, but its inactivation becomes progressively slower at higher light intensities. researchgate.netnih.gov This suggests different regulatory mechanisms in rod and cone photoreceptors. rupress.org

Studies with other retinal analogs, such as those lacking methyl groups on the ionone (B8125255) ring, have highlighted the importance of these groups for pigment formation and stability. csic.es For example, the removal of the C1-methyl groups has a more significant detrimental effect on pigment formation than the removal of the C5-methyl group. csic.es Comparative studies using various geometric isomers of retinal have also been crucial in mapping the chromophore binding sites of different visual pigments. nih.gov The use of retinal analogs continues to be a powerful tool for probing the ligand-protein relationships that govern the function of visual pigments. wjgnet.com

Differences in Binding Affinity and Regeneration Kinetics

The C9 methyl group of the native 11-cis-retinal is a crucial structural anchor for the proper docking of the chromophore within the opsin binding pocket. nih.gov The removal of this methyl group, as in this compound, leads to a less constrained and more relaxed fit of the chromophore. researchgate.netacs.org This altered fit is reflected in the properties of the resulting pigment, 9-demethylrhodopsin (9-dm-Rho).

Studies have shown that mutant opsins where Glycine-121 (G121) is replaced by bulkier residues like leucine, isoleucine, or tryptophan exhibit reduced ability to bind 11-cis-9-demethylretinal. nih.gov For instance, G121I, G121L, and G121W mutants fail to bind the chromophore, highlighting the steric sensitivity of this interaction. nih.gov However, a double mutant, G121L/F261A, was able to bind 11-cis-9-demethylretinal and form a stable pigment. nih.gov

The kinetics of regeneration, the process of opsin combining with the chromophore to form a visual pigment, are also affected. While specific quantitative data on the regeneration kinetics of this compound with wild-type opsin is not extensively detailed in the provided search results, the slower formation of a Schiff-base linkage with 11-cis 13-demethylretinal compared to the native 11-cis retinal suggests that modifications to the retinal structure can significantly impact regeneration rates. psu.edu The reduced stability and altered binding of 9-dm-Rho imply that its regeneration kinetics are likely slower compared to the native chromophore.

Impact on Opsin Ground State Stability

The ground state of rhodopsin is the inactive conformation of the receptor in the dark. The C9 methyl group of 11-cis-retinal plays a vital role in maintaining this inactive state by contributing to the structural constraints that lock the receptor. The absence of this methyl group in this compound results in a pigment with decreased stability. nih.gov

Evidence for this reduced stability includes:

Increased hydroxylamine reactivity: 9-dm-Rho shows increased reactivity to hydroxylamine, a chemical that can cleave the Schiff base linkage between retinal and opsin. nih.gov This suggests that the binding pocket is more accessible in 9-dm-Rho.

Blue-shifted λmax: The maximum absorption wavelength (λmax) of 9-dm-Rho is blue-shifted compared to native rhodopsin. nih.gov This spectral shift indicates a change in the electronic environment of the chromophore, consistent with a less constrained binding pocket.

More relaxed fit: Spectroscopic studies indicate a more relaxed fit of the this compound chromophore within the binding pocket in both the dark state and the Meta I intermediate state. researchgate.netacs.org

These findings collectively suggest that the removal of the C9 methyl group leads to a less stable and more flexible ground state for the opsin-chromophore complex.

Structural Determinants of Receptor Activation through Chromophore-Protein Coupling

The activation of rhodopsin is a complex process involving conformational changes initiated by the photoisomerization of the retinal chromophore. The interaction between the chromophore and the protein is critical in transmitting this initial signal to the cytoplasmic domains of the receptor, leading to G-protein activation.

Conformational Changes in Transmembrane Helices and Cytoplasmic Domains

The activation of G protein-coupled receptors like rhodopsin involves the movement of transmembrane (TM) helices. pnas.orgwikipedia.org Specifically, outward movements of TM3 and TM6 are associated with receptor activation. pnas.org The C9 methyl group of retinal is thought to interact with Glycine-121 on TM3, and this interaction is crucial for maintaining the inactive state. pnas.orgnih.gov

The absence of the C9 methyl group in this compound disrupts this key interaction, leading to a less efficient activation of the receptor. nih.gov While light can still isomerize this compound, the resulting conformational changes are not as effective in triggering the full activation cascade. researchgate.netpnas.org This is because the initial steric strain induced by the native C9 methyl group, which helps to drive the conformational changes in the protein, is absent. researchgate.net

Studies on metabotropic glutamate (B1630785) receptors, another class of GPCRs, have also highlighted the importance of conformational changes in transmembrane helices for G protein activation, suggesting a conserved mechanism across different GPCR families. nih.gov

Role of Conserved Amino Acid Motifs in Receptor Activation

Several conserved amino acid motifs are critical for the structure and function of rhodopsin and other GPCRs. wikipedia.org Two such motifs, the D(E)RY motif in TM3 and the NPxxY(x)5,6F motif at the cytoplasmic end of TM7, are particularly important for receptor activation. pnas.orgnih.govresearchgate.net

The NPxxY(x)5,6F motif connects TM7 to the cytoplasmic helix 8 and is involved in G-protein binding and receptor activation. pnas.orgwikipedia.org An interaction between Tyrosine-306 (Y306) in the NPxxY motif and Phenylalanine-313 (F313) in helix 8 helps to constrain the receptor in its inactive state. pnas.orgresearchgate.net

The use of this compound has been instrumental in elucidating the role of this motif. In wild-type rhodopsin reconstituted with this compound, the transformation to the active metarhodopsin II (Meta II) state is inefficient. pnas.orgnih.gov However, mutations that disrupt the Y306-F313 interaction, such as replacing these residues with alanine, allow for the formation of Meta II even with this compound. pnas.orgnih.gov This indicates that the interaction between Y306 and F313 is a key constraint that must be broken for receptor activation, and the energy from the photoisomerization of this compound is insufficient to overcome this barrier on its own. pnas.org

Photophysical and Photochemical Mechanisms of 9 Demethylretinal in Visual Pigments

Ultrafast Photoisomerization Dynamics of 9-Demethylretinal Chromophore

The primary event in vision is the ultrafast and highly efficient isomerization of the retinal chromophore from the 11-cis to the all-trans form, a process that occurs on a femtosecond timescale. nih.gov This reaction is one of the fastest known in biology and is governed by the unique electronic and conformational properties of the chromophore within the protein environment.

Upon absorption of a photon, the this compound chromophore, like its native counterpart, is promoted to the first electronically excited state (S1). The subsequent isomerization process is exceptionally rapid, with the formation of the primary ground-state photoproduct occurring within approximately 200 femtoseconds for native rhodopsin. nih.gov This ultrafast timescale is attributed to the involvement of a conical intersection, a point where the potential energy surfaces of the ground (S0) and excited (S1) states cross. nih.govnih.gov This intersection provides a highly efficient "funnel" for the molecule to return to the ground state without emitting a photon (a non-radiative decay pathway). nih.gov

The isomerization pathway for the 11-cis-retinal (B22103) chromophore is a barrierless process on the excited-state surface, leading directly to the conical intersection. researchgate.net This motion is driven by coherent wave-packet dynamics, where the molecule moves as a synchronized unit along the reaction coordinate. nih.gov While specific excited-state lifetime values for 9-demethylrhodopsin are not extensively documented, the fundamental mechanism is expected to be similar. The energy of the absorbed photon is efficiently converted into the chemical energy of the isomerized all-trans configuration. The quantum yield of this photoisomerization in native rhodopsin is remarkably high, approximately 0.65, meaning that about two-thirds of absorbed photons lead to a successful isomerization event. nih.gov The absence of the 9-methyl group is presumed to influence the precise topography of the potential energy surfaces and the dynamics of traversing the conical intersection, which manifests in the altered properties of the subsequent photoproducts.

Regioselectivity in retinal photoisomerization refers to the specific double bond that undergoes rotation. In visual pigments, the isomerization is highly selective for the C11=C12 double bond. This high degree of selectivity is enforced by the steric constraints of the opsin's chromophore-binding pocket, which holds the 11-cis isomer in a pre-twisted conformation, lowering the energy barrier for rotation around that specific bond. biorxiv.org

While retinal analogues in solution can isomerize at various double bonds, leading to a mixture of products, the protein environment acts as a catalyst, directing the reaction along a specific path. biorxiv.orgnih.gov The removal of the methyl group at the C9 position alters the steric interactions between the chromophore and the surrounding amino acid residues. However, the primary regioselectivity is maintained, with isomerization still occurring at the C11=C12 bond. The influence of the 9-demethylation is less about changing the site of isomerization and more about affecting the efficiency and the conformational changes that follow, which are critical for protein activation. nih.gov

Excited State Deactivation Pathways and Energy Relaxation

Following photoexcitation, the this compound chromophore must rapidly dissipate the absorbed energy to return to a stable ground state. This energy relaxation occurs through a combination of vibrational cooling and non-radiative decay mechanisms, ensuring the unidirectional and efficient nature of the visual signal.

Immediately after the electronic transition to the ground state via the conical intersection, the newly formed all-trans-like chromophore is in a vibrationally "hot" state, possessing significant excess vibrational energy. This energy must be dissipated quickly for the photoproduct to become thermally stable. This process, known as vibrational relaxation or cooling, involves the transfer of energy from the chromophore to the surrounding opsin protein and then to the broader solvent environment. nih.gov

Studies on retinal derivatives using advanced spectroscopic techniques like pump-degenerate four-wave mixing (pump-DFWM) have provided insights into these dynamics. nih.govresearchgate.net These experiments reveal coherent vibrational dynamics, where specific vibrational modes of the chromophore are actively involved in the isomerization process. nih.gov For instance, a downshift in the frequency of the C=C double-bond stretching mode is observed in the excited state, indicating a change in bond order that facilitates the rotation. nih.gov The excited state vibrational spectra of retinal derivatives are dominated by low-frequency modes, which are thought to be crucial in guiding the molecule along the reaction coordinate. researchgate.net This rapid and efficient energy transfer through coupled vibrations ensures that the isomerization process is essentially irreversible.

| Vibrational Mode | Ground State (cm⁻¹) | Excited State (cm⁻¹) | Significance |

| C=C Double-Bond Stretch | ~1580 | ~1510 | Indicates reduced bond order in the excited state, facilitating isomerization. nih.gov |

| C=N Stretching (Schiff Base) | - | ~1700 | Appears in the excited state, reflecting changes at the linkage point to the protein. nih.gov |

| Low-Frequency Modes | - | 100 - 500 | Predominant in the excited state, likely guiding the isomerization trajectory. researchgate.net |

This table presents typical vibrational frequencies for retinal derivatives, illustrating the changes that occur upon photoexcitation.

The primary mechanism for excited-state deactivation in visual pigments is a non-radiative process, meaning it does not involve the emission of light (fluorescence). wikipedia.org As described, the key non-radiative pathway is internal conversion, which is the transition between electronic states of the same spin multiplicity (i.e., S1 to S0). wikipedia.orgwikipedia.org The presence of a conical intersection makes this internal conversion exceptionally fast and efficient for retinal and its analogs, including this compound. nih.govsci-hub.st

This ultrafast decay from the excited state directly populates the ground state of the all-trans photoproduct, effectively preventing competing decay pathways such as fluorescence or intersystem crossing to a triplet state. The energy that is not converted into the structural change of the isomerized product is rapidly dissipated as heat through the vibrational relaxation processes discussed above. This ensures the high quantum yield and speed of the initial step of vision.

Photoproduct Formation and Thermal Decay Kinetics

After the initial ultrafast photoisomerization, the all-trans-like this compound chromophore and the opsin protein undergo a series of conformational changes, leading to the formation of several transient photoproducts. The kinetics of these intermediates, particularly the formation and decay of the signaling state, are significantly impacted by the absence of the 9-methyl group.

In native rhodopsin, the all-trans chromophore forces a conformational change in the protein, leading through intermediates like bathorhodopsin and lumirhodopsin to metarhodopsin I (Meta I) and finally to the active signaling state, metarhodopsin II (Meta II). The transition to Meta II involves a large-scale conformational change and the deprotonation of the Schiff base linking the chromophore to the opsin.

For 9-demethylrhodopsin, the photoreaction proceeds differently. The initial photoproduct formed at low temperatures resembles lumirhodopsin. nih.gov However, at room temperature, the system fails to form a stable, deprotonated Meta II-like state. Instead, it produces an intermediate where the Schiff base remains protonated. nih.gov This altered photoproduct cascade results in a pigment that is only capable of activating the G-protein (transducin) to a very limited extent, approximately 8% of that achieved by native rhodopsin. nih.gov

The most striking difference is in the thermal decay of the final metapigment. In red cones, the Meta II intermediate of the native pigment decays with a half-life of about 5 seconds. In contrast, the metapigment formed from this compound is substantially more stable, with a half-decay time of approximately 30 seconds. nih.gov This significantly slower decay indicates that the 9-methyl group plays a crucial steric role in facilitating the conformational changes required for both the formation of the active state and its subsequent rapid deactivation. nih.gov

| Pigment Chromophore | Metaproduct Half-Decay Time (in red cones) | Relative G-Protein Activation | Schiff Base State in Final Intermediate |

| 11-cis-retinal (Native) | ~5 seconds | 100% | Deprotonated (Meta II) |

| 11-cis-9-demethylretinal | ~30 seconds | ~8% | Protonated nih.govnih.gov |

This table compares the key properties of the photoproducts formed from native retinal and this compound, highlighting the slower decay and reduced activity of the analog.

Metarhodopsin I/II Equilibrium and Kinetics

The removal of the methyl group at the C9 position of the retinal chromophore has a profound impact on the photocycle of visual pigments, particularly on the equilibrium and kinetics of the metarhodopsin intermediates. In native rhodopsin, the transition from Metarhodopsin I (Meta I) to Metarhodopsin II (Meta II) is a critical step that represents the activation of the G-protein-coupled receptor. Research demonstrates that incorporating this compound into opsin shifts the equilibrium between these two states strongly toward the Meta I form. researchgate.net This indicates that the absence of the 9-methyl group energetically disfavors the formation of the active Meta II state. researchgate.net

The kinetics of the photocycle are also significantly altered. Studies on red-sensitive cone pigments regenerated with 11-cis this compound revealed that the decay of the resulting metapigment is substantially slower than that of the native pigment. nih.govnih.gov Specifically, the decay of the Meta II intermediate was observed to be four to five times slower in cones lacking the 9-methyl group. nih.govnih.gov This delayed decay signifies that the pigment remains in an active state for a longer duration. nih.gov

Quantitative analysis of the metapigment decay in salamander red cones highlights this kinetic disruption. The half-decay time (τ1/2) for the 9-demethyl pigment was 14 seconds, compared to approximately 3.0 to 3.5 seconds for the native pigment. nih.gov A more detailed two-exponential approximation of the decay of the 9-demethyl metapigment yielded time constants of 18 seconds and 830 seconds, further illustrating the complex and significantly slowed deactivation process. nih.gov

Table 1: Metapigment Decay Kinetics in Salamander Red Cones

| Pigment Chromophore | Half-Decay Time (τ1/2) | Decay Time Constants (Two-Exponential Fit) |

|---|---|---|

| Native (11-cis retinal) | 3.0 - 3.5 s | Not Reported |

Role of 9-Demethylation in Photocycle Progression

The absence of the 9-methyl group fundamentally disrupts the progression of the photocycle in both microbial and vertebrate rhodopsins. In the well-studied microbial proton pump bacteriorhodopsin (BR), replacing the native retinal with this compound slows the entire reaction cycle by a factor of approximately 250. nih.gov

This dramatic deceleration is characterized by several key changes to the photocycle intermediates:

Slow M Intermediate Rise: The formation of the M intermediate, which is crucial for proton transport, is significantly slowed. nih.gov

Prolonged N Intermediate: The subsequent N intermediate becomes exceptionally long-lived. nih.gov

Absence of O Intermediate: The O intermediate, a late-stage component of the native BR photocycle, is not detected at all. nih.govacs.org

These alterations are attributed to an "extremely slowed-down reisomerization of the chromophore," indicating that the 9-methyl group is essential for ensuring the timely and efficient resetting of the retinal switch. nih.gov

In vertebrate visual pigments, the 9-methyl group is required for the effective transition to the active Meta II state. researchgate.net Its absence hinders this key activation step. researchgate.net Furthermore, the slowed decay of the metapigment, as detailed in the previous section, disrupts the latter stages of the photocycle. nih.govnih.gov This impairment in deactivation is critical for the proper termination of the visual signal, particularly for the rapid recovery of cone photoreceptors after exposure to bright light. nih.govnih.gov The slower Meta decay in pigments with this compound directly correlates with a slower recovery of the photoresponse. nih.gov

Quantum Yield of Photoisomerization and Photochemical Efficiency

The quantum yield of photoisomerization—the ratio of molecules that isomerize to the number of photons absorbed—is the ultimate measure of the photochemical efficiency of the primary event in vision. While this is a critical parameter, specific quantum yield values for the photoisomerization of this compound within visual pigments are not prominently reported in scientific literature. However, it is understood that the efficiency of this process is intrinsically linked to the interactions between the chromophore and the protein binding pocket, which are known to be significantly altered by the removal of the 9-methyl group.

Protein-Chromophore Interactions Governing Quantum Yield

The photochemical efficiency of retinal is governed by specific steric and electronic interactions with the surrounding opsin protein. The 9-methyl group plays a crucial, non-covalent role in this process by ensuring a proper and constrained fit within the binding pocket, which is necessary for an efficient and productive isomerization.

The primary mechanism by which 9-demethylation impacts the photocycle is through the loss of a critical steric interaction. researchgate.netnih.govnih.gov In rod rhodopsin, this specific interaction between the 9-methyl group and the protein is required to translate the initial isomerization event into the larger protein conformational changes that constitute the active Meta II state. researchgate.net Without this methyl group, the crucial link between ligand isomerization and protein activation is impaired. nih.gov

Studies on bacteriorhodopsin have identified a specific steric interaction between the 9-methyl group and a tryptophan residue (W182) that is vital for coupling the chromophore's isomerization to the subsequent proton transfer steps in the latter half of the photocycle. acs.org Modifying this interaction through mutation produces effects similar to those seen in pigments containing this compound, such as the absence of the O intermediate and the appearance of a long-lived N intermediate. acs.org

Interestingly, the functional importance of this steric interaction varies among different types of visual pigments. In salamander pigments, the activation of rhodopsin and UV cone pigments was diminished in the absence of the 9-methyl group. nih.gov Conversely, the activation of red cone and blue cone/green rod pigments was not affected. nih.gov However, for the red cone pigment, the 9-methyl group was found to be critical for the deactivation pathway, highlighting its role in ensuring the timely termination of the signal. nih.gov These findings demonstrate that the steric bulk of the 9-methyl group is a key structural feature that has been evolutionarily fine-tuned to control the activation and deactivation kinetics essential for the specific function of different photoreceptor types.

Biophysical Characterization of 9 Demethylretinal Containing Visual Pigments

Advanced Spectroscopic Techniques for Elucidating Chromophore and Protein Dynamics

Electronic Absorption Spectroscopy (UV-Vis) for Spectral Tuning and Photoproduct Identification

Electronic absorption spectroscopy is a fundamental tool for characterizing visual pigments. The absorption maximum (λmax) of the pigment is sensitive to the interactions between the retinal chromophore and the opsin protein.

Spectral Tuning: The removal of the 9-methyl group in 11-cis-9-demethylretinal consistently results in a blue-shift in the λmax of the reconstituted pigments compared to their native counterparts. brandeis.eduacs.org This has been observed in various visual pigments, including rhodopsin, as well as in salamander red cone, blue cone, and green rod pigments. brandeis.edu For instance, 9-demethyl rhodopsin (9dm-Rho) exhibits a blue-shifted excitation spectrum. nih.gov The pigment formed with 11-cis-9-demethylretinal and bovine opsin has a λmax of 465 nm. rupress.org This blue shift indicates that the 9-methyl group plays a role in modulating the electronic environment of the polyene chain, thereby "tuning" the wavelength of maximum absorption.

Photoproduct Identification: Upon photoactivation, visual pigments undergo a series of conformational changes, leading to the formation of various photointermediates. UV-Vis spectroscopy is crucial for identifying these transient states. In studies of 9-demethyl rhodopsin, two distinct subspecies of the active metarhodopsin II (MII) state have been identified, absorbing at 380 nm and 470 nm. acs.orgnih.gov The formation of these MII subspecies is significantly slower, by about two orders of magnitude, compared to native rhodopsin. acs.orgnih.gov Furthermore, the equilibrium between the precursor metarhodopsin I (MI) and MII is dramatically shifted towards MI in 9-demethyl rhodopsin. acs.orgnih.gov This altered equilibrium is a key factor in the reduced ability of 9-demethyl rhodopsin to activate the G-protein transducin. acs.orgnih.gov

| Pigment | Chromophore | λmax (nm) | Key Observation | Reference |

|---|---|---|---|---|

| Bovine Rhodopsin | 11-cis-retinal (B22103) | ~500 | Native pigment | researchgate.net |

| 9-Demethyl Rhodopsin (9dm-Rho) | 11-cis-9-demethylretinal | 465 | Blue-shifted absorption | rupress.org |

| MII Subspecies 1 (9dm-Rho) | all-trans-9-demethylretinal | 380 | Active state photoproduct | acs.orgnih.gov |

| MII Subspecies 2 (9dm-Rho) | all-trans-9-demethylretinal | 470 | Active state photoproduct with protonated Schiff base | acs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy, particularly solid-state 2H NMR, provides detailed information about the conformation and dynamics of the retinal chromophore within the opsin binding pocket. By selectively introducing deuterium (B1214612) labels into the methyl groups of retinal, researchers can probe the local environment and movements of specific parts of the chromophore.

Studies using 2H NMR have revealed that the retinal chromophore in rhodopsin is highly non-planar, with significant torsional twisting of both the polyene chain and the β-ionone ring due to steric interactions with the protein. nih.gov This pre-twisted conformation of the C11=C12 double bond is thought to contribute to the speed and efficiency of photoisomerization. nih.gov

In the context of this compound, while direct NMR data is less prevalent in the provided sources, the technique has been instrumental in highlighting the general importance of methyl groups in the activation process. For example, deleting any of the methyl groups can transform all-trans-retinal (B13868) from a full agonist to a weak partial agonist, a change attributed to a backward shift in the metarhodopsin equilibrium. pnas.org Solid-state 2H NMR studies on native rhodopsin have shown that the C9-methyl group is a "dynamical hotspot," indicating its crucial functional role. pnas.org These findings indirectly support the idea that the absence of this group in this compound would significantly alter the chromophore's conformational dynamics and its interaction with the protein, consistent with findings from other spectroscopic methods.

Resonance Raman Spectroscopy for Vibrational Modes and Chromophore Conformation

Resonance Raman (RR) spectroscopy is a powerful technique for probing the vibrational modes of the retinal chromophore, offering insights into its conformation and bonding patterns. By tuning the excitation laser to the absorption band of the chromophore, the Raman signals from its vibrations are selectively enhanced. wikipedia.orgnih.gov

RR studies have been used to analyze the conformation of retinal in various visual pigments. wikipedia.org For example, the technique can distinguish between different isomers of retinal, such as 11-cis, 9-cis, and all-trans, based on their characteristic vibrational frequencies in the 1150-1250 cm⁻¹ region. biorxiv.org In the context of this compound, while specific RR data is not detailed in the provided search results, the method's application to other retinal analogs and native pigments establishes its utility. For instance, RR has shown that the C=NH stretching frequency of the Schiff base is sensitive to the electrostatic interaction with the protein counterion and correlates with the pigment's absorption maximum. nih.gov This suggests that RR spectroscopy could be used to investigate how the removal of the 9-methyl group affects the electronic distribution and vibrational properties of the Schiff base and the polyene chain in this compound-containing pigments.

Fourier Transform Infrared (FTIR) Spectroscopy for Structural and Functional Properties

FTIR spectroscopy detects changes in the vibrational modes of both the chromophore and the protein backbone, providing a wealth of information about structural and functional changes during the photocycle.

FTIR studies of 9-demethyl rhodopsin have been crucial in understanding the consequences of removing the 9-methyl group. These studies have shown that the dark state and the MI state of 9-demethyl rhodopsin are distinctly different from those of the native pigment, suggesting a more relaxed fit of the this compound chromophore in the binding pocket. acs.orgnih.gov This altered interaction is thought to lead to an increased entropy of the MI state, which in turn shifts the MI-MII equilibrium towards MI. acs.orgnih.gov

Furthermore, FTIR difference spectroscopy has revealed that the MII state of 9-demethyl rhodopsin exhibits only partial deprotonation of the retinal Schiff base. acs.orgnih.gov This is a significant deviation from native rhodopsin, where MII formation is characterized by complete deprotonation of the Schiff base. The presence of two MII subspecies (one with a protonated and one with a deprotonated Schiff base) in 9-demethyl rhodopsin, as detected by both UV-Vis and FTIR, is a key factor in its reduced ability to activate transducin. acs.orgnih.gov Salt-dependent FTIR studies have also shown that the MII state in 9-demethyl rhodopsin can be structurally influenced by the ionic environment. nih.gov

| State | Observation | Interpretation | Reference |

|---|---|---|---|

| Dark State | Distinctly different from native rhodopsin | More relaxed fit of the chromophore | acs.orgnih.gov |

| MI State | Distinctly different from native rhodopsin | Increased entropy, shifted MI-MII equilibrium | acs.orgnih.gov |

| MII State | Partial deprotonation of Schiff base | Formation of two MII subspecies, reduced transducin activation | acs.orgnih.gov |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Protein Conformational Dynamics

EPR spectroscopy, combined with site-directed spin labeling (SDSL), is a powerful method for studying protein conformational dynamics. rsc.org By introducing a nitroxide spin label at specific sites on the protein, researchers can monitor changes in the local environment and mobility of these sites upon photoactivation.

EPR studies have been employed to investigate the conformational changes in rhodopsin upon binding of this compound, which acts as a partial agonist. researchgate.net These studies have shown that in the presence of this compound, only a small proportion of the receptors adopt the fully active conformation. researchgate.net The EPR spectra of spin-labeled 9-demethyl rhodopsin reveal changes in the mobility of the spin label upon illumination, which can be interpreted in terms of movements of transmembrane helices. researchgate.netresearchgate.net For example, studies with spin labels at various positions, such as V227R1 and 250R1, have monitored the conformational changes at the cytoplasmic surface of the receptor. researchgate.netresearchgate.net The data suggests that the partial agonism of this compound can be explained by fractional population changes between different conformational substates of the protein. rsc.org The EPR spectra often show components corresponding to both mobile and immobile nitroxides, and the relative populations of these components change with illumination and pH, providing a detailed picture of the conformational landscape of the receptor. researchgate.netresearchgate.net

Ultrafast Transient Absorption and 2D Electronic Spectroscopy for Excited State Kinetics

Ultrafast transient absorption spectroscopy allows for the real-time observation of the initial photochemical events following light absorption, on timescales ranging from femtoseconds to milliseconds. nih.gov This technique is essential for understanding the primary steps of vision, including the cis-trans isomerization of the retinal chromophore and the formation of early photointermediates.

While specific ultrafast studies focusing solely on this compound were not found in the provided search results, the general application of this technique to visual pigments provides a framework for its potential use. nih.gov Studies on native rhodopsin and other visual pigments have detailed the kinetics of the formation and decay of various photointermediates. nih.gov Given that the removal of the 9-methyl group is known to slow down the formation of the MII state by two orders of magnitude, acs.orgnih.gov it is highly probable that it also affects the kinetics of earlier intermediates. Ultrafast transient absorption studies on 9-demethyl rhodopsin could directly measure the rates of these early events, providing a more complete picture of how the 9-methyl group influences the entire photocycle, from the initial isomerization to the final activation of the G-protein. Theoretical and computational studies have also highlighted the importance of the 9-methyl group in the fixation of the chromophore and the subsequent conformational adjustments, with rhodopsin formation being a slower process for this compound. huji.ac.il

Mechanistic Insights from Ultrafast and Time-Resolved Spectroscopic Investigations

Ultrafast and time-resolved spectroscopic techniques are powerful tools for probing the rapid molecular events that follow the absorption of light by visual pigments. These methods allow researchers to follow the structural and electronic changes in the chromophore and the surrounding protein on timescales ranging from femtoseconds to milliseconds.

Monitoring Real-Time Structural and Electronic Changes

The primary event in vision is the ultrafast isomerization of the 11-cis-retinal chromophore to the all-trans form, which occurs within a few hundred femtoseconds of photon absorption. utoronto.ca This isomerization triggers a cascade of conformational changes in the opsin protein, leading to the formation of a series of spectrally distinct intermediates.

Time-resolved spectroscopy has been instrumental in characterizing these intermediates. For instance, in rhodopsin reconstituted with this compound (9-dm-Rho), the photoproduct that can be stabilized at low temperatures (77 K) resembles the lumirhodopsin species. researchgate.net Upon warming, only minor further changes occur, and UV-vis spectroscopy reveals no significant changes at temperatures that would typically stabilize metarhodopsin I. researchgate.net

Fourier-transform infrared (FTIR) difference spectroscopy has provided detailed information about the structural changes in both the chromophore and the protein. By comparing the vibrational spectra of the dark state and various photointermediates, researchers can identify changes in specific chemical bonds. For example, time-resolved FTIR studies have monitored changes in the hydrogen-bonding environment of specific amino acid residues, alterations in the protein's secondary structure, and the protonation state of the Schiff base counterion following photoactivation. researchgate.net

Quantum mechanics/molecular mechanics (QM/MM) calculations have complemented these experimental studies by providing a theoretical framework for understanding the observed spectral shifts and conformational changes. acs.org These calculations have shown that the absence of the C9-methyl group in this compound leads to a less constrained chromophore conformation within the binding pocket. acs.orgresearchgate.net This reduced steric hindrance affects the electronic properties of the chromophore, contributing to the observed blue shift in the absorption maximum of 9-dm-Rho compared to native rhodopsin. acs.orgacs.org

| Spectroscopic Technique | Key Findings for this compound Pigments | Timescale |

| Ultrafast Transient Absorption | Monitors the initial isomerization of the chromophore. | Femtoseconds to Picoseconds utoronto.ca |

| Time-Resolved UV-Vis Spectroscopy | Identifies and characterizes photointermediates like lumirhodopsin. researchgate.net | Microseconds to Seconds |

| Time-Resolved FTIR Spectroscopy | Reveals specific structural changes in the chromophore and protein backbone. researchgate.netresearchgate.net | Microseconds to Milliseconds |

Investigation of Allosteric Modulation and Conformational Landscapes in this compound-Opsin Systems

Allosteric modulation refers to the process where the binding of a ligand to one site on a protein influences the binding or activity at a different site. In the context of rhodopsin, the retinal chromophore acts as an allosteric modulator of the opsin protein. The isomerization of retinal from the 11-cis (inverse agonist) to the all-trans (agonist) form triggers a conformational change in the protein that enables it to activate the G protein transducin.

The concept of allosteric modulation is crucial for understanding how signals are transmitted from the ligand-binding pocket to the G protein-coupling surface of the receptor. rsc.orgnih.gov

Ligand-Induced Conformational Heterogeneity

Studies with this compound have provided valuable insights into the conformational landscape of rhodopsin and how it is influenced by the chromophore. The this compound analog acts as a partial agonist, meaning it only poorly activates the G protein in response to light. researchgate.net

Electron paramagnetic resonance (EPR) spectroscopy, combined with site-directed spin labeling (SDSL), has been a key technique for probing the conformational states of rhodopsin. By attaching a spin label to a specific site on the protein, researchers can monitor changes in its local environment and mobility. These studies have shown that in the presence of this compound, only a small proportion of the receptors are in the fully active conformation, equivalent to that induced by all-trans-retinal. researchgate.net This suggests that the absence of the C9-methyl group leads to a different conformational equilibrium, favoring inactive or partially active states.

This ligand-induced conformational heterogeneity is a common feature of G protein-coupled receptors (GPCRs). researchgate.net The ability of different ligands to stabilize distinct conformational states is fundamental to their varying pharmacological properties (e.g., full agonists, partial agonists, inverse agonists). The study of this compound-opsin systems provides a model for understanding how subtle changes in ligand structure can have profound effects on the conformational landscape and signaling output of a receptor. researchgate.netrsc.org

| Ligand | Agonist Type | Induced Conformation | G Protein Activation |

| 11-cis-Retinal | Inverse Agonist | Inactive | None |

| all-trans-Retinal | Full Agonist | Fully Active (Meta II) | High |

| all-trans-9-Demethylretinal | Partial Agonist | Heterogeneous (small proportion of active states) | Poor researchgate.net |

Mechanistic Aspects of G Protein Coupled Receptor Signaling with 9 Demethylretinal Non Human Clinical Focus

Modulation of G Protein (Transducin) Activation by 9-Demethylretinal-Bound Opsins

The activation of the G protein transducin is a critical step in the phototransduction cascade. The binding of this compound to opsin creates an analog photopigment that significantly alters this activation process.

Impact on Transducin Binding and Dissociation

The removal of the C9 methyl group from retinal has a notable impact on the ability of the light-activated photopigment to activate transducin. acs.orgnih.gov Studies on recombinant rhodopsin reconstituted with 11-cis-9-demethylretinal (9-dm-Rho) have shown a decreased ability to activate transducin. acs.orgnih.gov This suggests that the C9 methyl group is a crucial structural element for the proper docking of the chromophore within its binding site, which in turn affects the receptor's ability to catalyze the GDP-GTP exchange on transducin. acs.orgnih.gov

The activation of transducin by metarhodopsin II (Meta II), the active form of the photopigment, leads to the dissociation of the transducin heterotrimer into its α and βγ subunits. wikipedia.org While the 9-demethyl analog pigment can still activate transducin, the efficiency of this process is reduced. acs.orgnih.gov Furthermore, research on red cone opsin with this compound indicates that while transducin activation occurs, the termination of this reaction is significantly slower. helsinki.fi This is attributed to an abnormally slow decay of the 9-demethyl red cone Meta II intermediate. helsinki.fi

Steric and Electrostatic Contributions to G Protein Coupling

The activation of rhodopsin is a complex process involving both steric and electrostatic interactions between the chromophore and the opsin protein. acs.orgnih.gov The C9 methyl group of retinal is believed to play a direct steric role in this process. acs.orgnih.gov Its removal inhibits the light-dependent activation of transducin, pointing to a direct steric contact that is essential for efficient G protein coupling. acs.orgnih.gov

Research has shown that the reduced transducin activation caused by the absence of the C9 methyl group can be partially restored by introducing bulky amino acid residues at specific positions within the opsin protein, such as Glycine (B1666218) 121 (Gly121). acs.orgnih.gov When Gly121 was replaced with larger hydrophobic residues like leucine, isoleucine, or tryptophan, the ability of the this compound-bound opsin to activate transducin was partially recovered. acs.org This provides strong evidence for a model of receptor activation that involves a steric interaction between the C9 methyl group of the chromophore and the opsin in the vicinity of Gly121 on transmembrane helix 3. acs.orgnih.gov

| Finding | Implication for G Protein Coupling | References |

| This compound-bound opsin shows reduced ability to activate transducin. | The C9 methyl group is important for efficient transducin activation. | acs.orgnih.gov |

| Termination of transducin activation is slower in red cones with this compound. | The decay of the active Meta II state is hindered, prolonging the signal. | helsinki.fi |

| Replacing Gly121 with bulky residues partially restores transducin activation in the absence of the C9 methyl group. | A steric interaction between the C9 methyl group and the opsin protein around Gly121 is crucial for receptor activation. | acs.org |

Effects on Phototransduction Cascade Components: Calcium Dynamics and Cyclic Nucleotide Metabolism (in Model Systems)

The phototransduction cascade involves a series of enzymatic reactions and changes in intracellular ion concentrations. The use of this compound has been instrumental in dissecting the role of calcium and cyclic nucleotides in this process.

Influence on Guanylyl Cyclase and Phosphodiesterase Activity

In vertebrate photoreceptors, the light-induced activation of transducin leads to the stimulation of a phosphodiesterase (PDE) enzyme, which hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP). physiology.org This leads to the closure of cGMP-gated ion channels and hyperpolarization of the photoreceptor cell. The subsequent drop in intracellular calcium concentration triggers a feedback loop that includes the activation of guanylyl cyclase (GC), which synthesizes cGMP. nih.govphysiology.org

Studies using 11-cis 13-demethylretinal, a related analog, in bleach-adapted rods have shown that it can cause a transient activation of phototransduction, leading to the activation of both cGMP phosphodiesterase and guanylyl cyclase. nih.gov While direct studies on this compound's specific influence on the kinetics of these enzymes are less detailed, the prolonged activation state of the this compound-bound pigment would indirectly affect their activity by sustaining the initial steps of the cascade. nih.govnih.gov

Alteration of Calcium-Dependent Feedback Mechanisms in Photoreceptors

Intracellular calcium (Ca2+) plays a critical role in light adaptation by modulating several steps in the phototransduction cascade. physiology.orgnih.govnih.gov A key finding from studies with this compound is the prolongation of a Ca2+-dependent step early in phototransduction. nih.govnih.gov In normal rods, the light response recovery is dominated by a Ca2+-independent process. rupress.org However, when rhodopsin is regenerated with 11-cis-9-demethylretinal, the photopigment has a prolonged photoactivated lifetime. nih.govnih.gov This extended lifetime makes the recovery of the light response sensitive to changes in intracellular Ca2+ concentration for a much longer period. nih.gov

Specifically, delaying the light-induced fall in intracellular Ca2+ in rods containing this compound pigment significantly prolongs the saturation of the photoresponse. nih.govnih.gov This effect is not observed to the same extent in rods with native photopigment. nih.gov These results indicate that the use of this compound effectively unmasks and extends the time course of a Ca2+-dependent quenching mechanism, which is likely associated with the phosphorylation of the photopigment. nih.govnih.gov

| Observation in this compound Models | Effect on Calcium-Dependent Feedback | References |

| Prolonged photoactivated lifetime of the this compound pigment. | Extends the period during which photoresponse recovery is sensitive to intracellular calcium. | nih.govnih.gov |

| Delaying the fall in intracellular calcium further prolongs the photoresponse. | Highlights the role of calcium in quenching the activated photopigment. | nih.govnih.gov |

| The Ca2+-sensitive step, normally brief, dominates response recovery. | Suggests that the quenching of the this compound-bound photopigment is the rate-limiting, Ca2+-dependent step. | nih.govrupress.orgphysoc.orgarvojournals.org |

Mechanisms of Receptor Regulation and Desensitization in Model Systems

The regulation and desensitization of GPCRs are crucial for terminating the signal and allowing the system to reset. This process typically involves receptor phosphorylation and the binding of arrestin. ebi.ac.uknih.gov

The photopigment formed with this compound exhibits reduced light-dependent phosphorylation compared to the native photopigment. rupress.org Since multiple phosphorylations of rhodopsin are necessary for the efficient binding of arrestin, which quenches the receptor's activity, this reduced phosphorylation has significant consequences. rupress.org The impaired phosphorylation of the this compound-bound opsin likely contributes to the prolonged lifetime of its activated state (Meta II) and the slower termination of the phototransduction cascade. helsinki.firupress.org This suggests that the C9 methyl group not only influences the initial activation of the receptor but also plays a role in its timely deactivation through phosphorylation-dependent mechanisms.

The process of desensitization is a key feedback mechanism to prevent over-stimulation of the receptor. umn.edunumberanalytics.com The altered phosphorylation and subsequent delayed quenching of the this compound-containing pigment represent a disruption in this normal regulatory process, leading to a prolonged signaling state. nih.govrupress.org

Phosphorylation of Analog Visual Pigments

The formation of an analog visual pigment with 11-cis-9-demethylretinal results in significantly altered phosphorylation dynamics compared to native rhodopsin. Research on bovine rod outer segments has shown that the light-dependent phosphorylation of 9-demethyl rhodopsin (9dR) is substantially reduced. nih.gov When membranes containing 9dR were exposed to light in the presence of ATP and rhodopsin kinase, the incorporation of phosphate (B84403) was consistently lower than that of rhodopsin controls under all tested conditions. nih.gov

Specifically, the maximal initial rate of phosphate incorporation into photoactivated 9-demethyl rhodopsin (9dR) was found to be approximately 25% of that for photoactivated rhodopsin. nih.gov This reduced rate of phosphorylation by rhodopsin kinase is a key factor contributing to the prolonged lifetime of the activated state of 9-demethyl rhodopsin (9dR), a phenomenon also observed in electrophysiological studies. nih.gov The process of multiple phosphorylations is a prerequisite for the high-affinity binding of arrestin, which ultimately quenches the pigment's ability to activate the G protein transducin. nih.gov Therefore, the inefficient phosphorylation of 9dR* directly impacts the subsequent steps of receptor deactivation. nih.govresearchgate.net

The phosphorylation process is also modulated by intracellular calcium levels through the action of recoverin on rhodopsin kinase. nih.gov However, the primary reason for the prolonged activity of the this compound-containing pigment appears to be the intrinsically slower rate of phosphorylation, which extends the period during which the receptor remains sensitive to calcium-dependent regulation. nih.govrupress.org

Table 1: Comparative Phosphorylation Rates

| Visual Pigment | Relative Maximal Initial Rate of Phosphorylation | Reference |

|---|---|---|

| Rhodopsin (native) | 100% | nih.gov |

| 9-Demethyl Rhodopsin (9dR) | ~25% | nih.gov |

Arrestin Binding and Receptor Inactivation

The inactivation of photoactivated rhodopsin is a two-step process involving phosphorylation by rhodopsin kinase followed by the binding of arrestin. researchgate.net The reduced phosphorylation of the analog pigment formed with this compound directly impairs the subsequent binding of arrestin, leading to a delayed and less efficient inactivation of the receptor. nih.govresearchgate.net Since multiple phosphorylations are necessary for arrestin to bind with high affinity and cap the G protein-binding site, the lower level of phosphorylation in 9-demethyl rhodopsin means that it remains active for a longer duration. nih.gov

This impaired arrestin binding is a significant contributor to the prolonged photoresponses observed in photoreceptors containing this compound. nih.govresearchgate.net In salamander rods, the deactivation of photoactivated 9-demethyl rhodopsin is abnormally slow. nih.gov While the binding of arrestin itself is not believed to be directly dependent on calcium, the preceding phosphorylation step is, which introduces a layer of complexity to the inactivation process in the presence of this retinal analog. nih.gov The slower decay of the physiologically active Meta II state of the 9-demethyl visual pigment is consistent with these findings. researchgate.nethelsinki.fi

Role of this compound as a Partial Agonist and Inverse Agonist in G Protein-Coupled Receptor Research

In the context of G protein-coupled receptor (GPCR) research, particularly concerning rhodopsin, this compound exhibits characteristics of a partial agonist. nih.govresearchgate.net Upon photoisomerization, the resulting all-trans-9-demethylretinal acts as a partial agonist, leading to a sub-maximal activation of the receptor compared to the full agonism achieved by all-trans-retinal (B13868). nih.govresearchgate.netresearchgate.net This partial agonism is attributed to the inability of the analog to fully stabilize the active conformation (Meta II state) of the receptor. nih.govpnas.org

Conversely, in its 11-cis configuration, this compound, like the native 11-cis-retinal (B22103), functions as an inverse agonist, maintaining the receptor in an inactive state. nih.govpnas.org The removal of the C9 methyl group from 11-cis-retinal can abolish the partial agonist activity observed in certain mutant opsins, suggesting the polyene chain may antagonize the receptor's basal activity. nih.gov The study of such analogs is crucial for understanding the spectrum of ligand efficacy, from full agonism to partial agonism and inverse agonism, and how these relate to the conformational states of the receptor. nih.gov

Constitutive Activity and Ligand-Dependent Modulation

Constitutive activity refers to the ability of a receptor to signal in the absence of a bound agonist. Opsin, the protein component of rhodopsin, can be considered a constitutively active receptor when no ligand is present. nih.gov The binding of the inverse agonist 11-cis-retinal silences this constitutive activity. nih.govpnas.org

The use of this compound has been instrumental in studying ligand-dependent modulation of GPCR activity. nih.govnih.gov The weaker agonistic properties of the 9-demethyl analog mean that it is less effective at inducing the fully active Meta II state. pnas.org However, mutations in specific domains of the receptor, such as the conserved NPxxY(x)5,6F motif, can rescue the formation of Meta II even with the less constrained 9-demethyl-retinal. pnas.org This demonstrates that the structural constraints within the receptor play a critical role in modulating the activity induced by different ligands. pnas.orgnih.gov The concept of ligand-dependent modulation, where different agonists can stabilize distinct receptor conformations leading to varied signaling outcomes (a phenomenon also known as biased agonism), is a key area of research where analogs like this compound provide valuable insights. nih.govplos.org

Table 2: Ligand Activity at the Rhodopsin Receptor

| Compound | Receptor State | Activity Profile | Reference |

|---|---|---|---|

| 11-cis-Retinal | Dark State (Inactive) | Inverse Agonist | nih.govpnas.org |

| all-trans-Retinal | Light-Activated (Active) | Full Agonist | nih.govresearchgate.net |

| 11-cis-9-Demethylretinal | Dark State (Inactive) | Inverse Agonist | nih.gov |

| all-trans-9-Demethylretinal | Light-Activated (Active) | Partial Agonist | nih.govresearchgate.net |

| Opsin (ligand-free) | - | Constitutively Active | nih.gov |

Computational and Theoretical Investigations of 9 Demethylretinal Opsin Systems

Quantum Chemical Calculations of Chromophore Conformation and Electronic Structure

Quantum chemical calculations have proven to be an indispensable tool for elucidating the intricate details of the conformation and electronic properties of the 9-demethylretinal chromophore within the opsin binding pocket. These computational approaches provide insights that are often difficult to obtain through experimental methods alone.

DFT and Ab Initio Methods for Ground and Excited States

A variety of quantum mechanical methods have been employed to study the this compound-opsin system. These range from Density Functional Theory (DFT), a method that calculates the electronic structure of many-body systems, to more computationally intensive ab initio methods like Complete Active Space Self-Consistent Field (CASSCF) and a nonempirical CASSCF/CASPT2 method. acs.orgresearchgate.net These methods are used to investigate both the ground and excited electronic states of the chromophore. acs.orgresearchgate.net

Combined quantum mechanics/molecular mechanics (QM/MM) methods, such as the DFTB/CHARMM approach, have been particularly useful. acs.orgresearchgate.net This hybrid technique allows for a high-level quantum mechanical treatment of the chromophore, which is the chemically reactive center, while the surrounding protein environment is modeled using more computationally efficient molecular mechanics force fields. acs.orgresearchgate.net Such an approach enables the study of the entire protein's dynamics and its influence on the chromophore. acs.orgresearchgate.net

Calculations of excited-state properties are crucial for understanding the photochemical behavior of the pigment. acs.orgresearchgate.net For instance, time-dependent density functional theory (TD-DFT) is a widely used method for calculating vertical excitations, which correspond to the energy required to reach an excited electronic state without a change in the molecular geometry. joaquinbarroso.com More advanced techniques are required to optimize the geometry of the excited state to understand emission spectra and the subsequent photochemical reactions. joaquinbarroso.com The choice of method is critical, as single-reference treatments may not be adequate for describing all excited states, sometimes necessitating multireference approaches. joaquinbarroso.com

Analysis of Steric Strain and Conformational Distortions

A key finding from quantum chemical calculations is that the opsin binding pocket induces significant nonplanar distortions in the retinal chromophore and its analogs. acs.orgresearchgate.net In the case of this compound, these distortions are reportedly less pronounced compared to the wild-type retinal and other analogs like 10-methylretinal. acs.orgresearchgate.net

The primary cause of this distortion is a combination of two factors: the constraint imposed by the protein matrix fitting both ends of the chromophore and the bonding arrangement at the Schiff base terminus. acs.org The displacement of the counterion, Glu113, and the lysine (B10760008) residue to which the retinal is attached (Lys296) from the plane of the chromophore exerts a torque on the polyene chain. acs.org This results in a clockwise twist from the nitrogen of the Schiff base (N16) to the C13 atom, leading to a negative dihedral angle for the C10-C11=C12-C13 bond. acs.org

The absence of the C9-methyl group in this compound alters the steric interactions within the binding pocket. This group is considered a crucial structural anchor for the correct docking of the chromophore. acs.org Its removal leads to properties like a blue-shifted absorption maximum (λmax) and increased reactivity with hydroxylamine (B1172632), suggesting a less constrained conformation. acs.org The C9 methyl group is thought to have a direct steric interaction with the opsin, particularly in the vicinity of Glycine (B1666218) 121 on transmembrane helix 3. acs.org This interaction is believed to be important for the conformational changes required for G-protein activation. researchgate.netacs.org

| Computational Method | System Studied | Key Findings | References |

|---|---|---|---|

| DFTB/CHARMM (QM/MM) | Wild-type retinal and analogs (including this compound) in rhodopsin | All chromophores exhibit nonplanar distortions; this compound shows the least pronounced distortion. | acs.orgresearchgate.net |

| CASSCF/CASPT2 | Wild-type retinal and analogs (including this compound) in rhodopsin | Used for calculating excited-state properties and correctly reproduces shifts in absorption maxima. | acs.orgresearchgate.net |

| QM/MM Simulations | This compound in rhodopsin | The C9-methyl group is proposed to be essential for the strained conformation of the bathorhodopsin intermediate. | researchgate.net |

Molecular Dynamics Simulations of Protein-Ligand Interactions

Molecular dynamics (MD) simulations provide a powerful computational lens to observe the dynamic interplay between the this compound chromophore and the opsin protein over time. nih.gov These simulations offer insights into the flexibility of the system and the specific interactions that govern the pigment's structure and function.

Chromophore-Opsin Dynamics and Flexibility

MD simulations, often in conjunction with QM/MM methods, reveal the dynamic nature of the chromophore within the binding pocket. The removal of the C9-methyl group in this compound introduces increased flexibility. acs.orghuji.ac.il This is supported by findings that rhodopsin reconstituted with this compound (9-dm-Rho) exhibits a prolonged lifetime in its formation steps, which is interpreted as a loss of fixation during the conformational adjustment within the protein. huji.ac.il

Furthermore, studies on opsin mutants have shown that replacing Glycine 121 with bulkier amino acids can partially restore the light-dependent activation of the G-protein transducin in the presence of this compound. acs.org This provides strong evidence for a direct steric interaction between the C9 position of the chromophore and the G121 residue on transmembrane helix 3, which is crucial for receptor activation. acs.org

Water Networks and Hydrogen Bonding Interactions

Water molecules within the protein interior play a critical role in the structure and function of rhodopsin and related pigments. They can mediate hydrogen-bonding networks that are essential for protein stability and function. scispace.com While specific studies on the water networks in this compound-opsin systems are not extensively detailed in the provided context, the general principles of water's role in rhodopsin are applicable.

Water molecules can form hydrogen bonds with both the protein and the retinal Schiff base. researchgate.net The dynamics of these hydrogen bonds are rapid, with constant breaking and reforming. upc.edu The presence and arrangement of water molecules can influence the local structure and electrostatics of the binding pocket. For instance, a single water molecule can shift the absorbance spectrum of the chromophore significantly. researchgate.net In the context of this compound, alterations in the chromophore's conformation due to the missing methyl group could lead to changes in the surrounding water network, which in turn could influence the pigment's properties and function. The flexibility of the chromophore and its interaction with the protein can affect the positioning and dynamics of these internal water molecules.

| Simulation Type | System | Key Dynamic Feature Investigated | Observed Effect | References |

|---|---|---|---|---|

| QM/MM Simulations | This compound-rhodopsin | Conformational adjustment during pigment formation | Prolonged lifetime of assembly intermediates, suggesting loss of fixation. | huji.ac.il |

| Molecular Dynamics with Mutant Opsins | This compound with G121 mutants | Steric interaction and receptor activation | Bulky residues at G121 can partially restore activation, indicating a direct steric clash is important. | acs.org |

| General MD of Rhodopsin | Rhodopsin and bacteriorhodopsin | Role of internal water molecules | Water molecules form dynamic hydrogen bond networks influencing chromophore properties. | researchgate.netupc.edu |

Modeling of Photoisomerization and Conformational Changes

Computational modeling has been instrumental in simulating the initial, ultrafast events of vision that are triggered by light. The photoisomerization of the retinal chromophore from its 11-cis form to the all-trans form is the primary photochemical reaction.

Modeling studies, including quantum-classical approaches, have investigated the photoisomerization process in rhodopsin and its analogs. researchgate.net The removal of the C9-methyl group in this compound has significant consequences for the steps following photoisomerization. While the initial cis-to-trans isomerization occurs, the subsequent protein conformational changes that lead to the fully active state are impaired. researchgate.netacs.org

The photoproduct of 9-demethylrhodopsin, which can be stabilized at low temperatures (77 K), resembles the lumirhodopsin intermediate. researchgate.net However, upon warming, it only undergoes minor further changes and fails to efficiently form the later intermediates like metarhodopsin I and the active metarhodopsin II state. researchgate.net This suggests that the steric interaction of the C9-methyl group is not only for proper ground-state docking but is also a prerequisite for driving the protein through its full activation pathway. researchgate.net

QM/MM simulations suggest that the C9-methyl group, by being firmly anchored in its binding pocket, allows the protein to store a significant amount of the absorbed photon's energy as strain in the chromophore of the bathorhodopsin intermediate. researchgate.net This stored energy is then used to drive the subsequent conformational changes of the protein. researchgate.net In the absence of this methyl group, as in this compound, this efficient energy storage and transfer mechanism is compromised, leading to a very limited activation of the G-protein. researchgate.net

The interaction between the chromophore and specific protein motifs is critical. The conserved NPxxY(x)5,6F motif, for example, is involved in the conformational changes during activation. nih.gov In 9-demethylrhodopsin, the lack of steric push from the missing methyl group prevents the disruption of interactions within this motif, thus hindering the transition to the active state. nih.gov

Prediction and Interpretation of Spectroscopic Signatures

Computational methods are essential for predicting and interpreting the spectroscopic signatures of this compound-opsin systems. These predictions help to understand the structural and electronic changes that occur during the photocycle.

The 9-demethylrhodopsin (9-dm-Rho) pigment exhibits a blue-shifted maximum absorption wavelength (λmax) compared to native rhodopsin. acs.org This shift is indicative of altered chromophore-opsin interactions due to the absence of the C9-methyl group. The lack of this group is thought to disrupt the correct docking of the chromophore within its binding site. acs.org